molecular formula C46H58N4O14S B1146790 Vincristine-d3 Sulfate CAS No. 1246817-10-6

Vincristine-d3 Sulfate

Cat. No.: B1146790
CAS No.: 1246817-10-6
M. Wt: 926.1 g/mol
InChI Key: AQTQHPDCURKLKT-HFGIHNKKSA-N
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Description

Historical Development and Context

The development of this compound emerged from the broader historical context of vinca alkaloid research, which began in earnest during the 1950s when researchers at both Eli Lilly and the University of Western Ontario independently discovered the remarkable biological properties of Catharanthus roseus extracts. The original discovery occurred serendipitously during investigations aimed at identifying potential antidiabetic compounds from the Madagascar periwinkle plant. However, researchers observed unexpected effects on white blood cell counts in experimental animals, leading to the eventual isolation and characterization of vincristine and vinblastine in the early 1960s.

The transition from naturally derived vincristine to its deuterated analog represents a significant advancement in analytical methodology that occurred decades later. The need for isotopically labeled internal standards became apparent as analytical techniques evolved toward greater sensitivity and precision requirements. This compound was developed specifically to address the analytical challenges associated with quantifying vincristine in complex biological matrices, where traditional external standard methodologies proved insufficient for achieving the required accuracy and precision.

The compound's development reflects the pharmaceutical industry's recognition that accurate pharmacokinetic monitoring of vincristine requires sophisticated analytical tools capable of distinguishing between endogenous interference and the target analyte. This need became particularly acute as researchers began investigating the relationship between vincristine exposure and therapeutic outcomes, as well as the substantial inter-individual pharmacokinetic variability observed in clinical populations.

Chemical Classification within Vinca Alkaloids

This compound belongs to the vinca alkaloid family, a class of naturally occurring indole alkaloids derived from Catharanthus roseus. These compounds are characterized by their complex bisindole structure, consisting of two distinct indole moieties connected through a carbon-carbon bond. The vinca alkaloids represent one of the most structurally complex classes of natural products used in pharmaceutical applications, featuring multiple chiral centers and intricate ring systems that present significant synthetic challenges.

Within the vinca alkaloid classification system, vincristine and its deuterated analog are distinguished by the presence of a formyl group attached to the nitrogen atom in the vindoline portion of the molecule. This structural feature differentiates vincristine from closely related compounds such as vinblastine, which contains a methyl group at the corresponding position. The deuterated version maintains this fundamental classification while incorporating specific isotopic substitutions that do not alter the basic alkaloid framework.

The compound's classification extends beyond simple structural considerations to include its designation as a stable isotope-labeled analytical standard. This dual classification reflects both its natural product heritage and its contemporary role in analytical applications. The incorporation of deuterium atoms at specific positions within the molecule creates a distinct analytical signature while preserving the essential chemical characteristics that define the vinca alkaloid class.

Significance in Analytical Chemistry and Research

This compound has achieved paramount importance in contemporary analytical chemistry applications, particularly in liquid chromatography-tandem mass spectrometry methodologies for vincristine quantification. The compound serves as an ideal internal standard due to its chemical similarity to vincristine while providing distinct mass spectrometric characteristics that enable accurate quantification. This analytical utility has made it an essential component in pharmacokinetic studies, therapeutic drug monitoring protocols, and clinical research investigations.

The significance of this compound in research applications extends to its role in addressing the substantial analytical challenges associated with vincristine measurement in biological samples. The parent compound exhibits notable instability under certain analytical conditions and demonstrates significant matrix effects in complex biological specimens. The deuterated analog effectively compensates for these analytical challenges by providing a chemically similar reference that undergoes identical sample preparation procedures and chromatographic separation while maintaining distinct mass spectrometric detection characteristics.

Recent analytical methods have demonstrated the superior performance characteristics achievable with this compound as an internal standard. Studies have reported lower limits of quantification as low as 0.5 nanograms per milliliter when using this deuterated standard, representing significant improvements over methods employing alternative internal standards. The compound's analytical utility has been validated across multiple sample types, including human plasma, pediatric samples, and mouse plasma, demonstrating its versatility in diverse research applications.

Analytical Parameter Performance Characteristics Reference
Lower Limit of Quantification 0.5 ng/mL
Mass Transition (Precursor → Product) 828.2 → 768.2 m/z
Calibration Range 0.5-100 ng/mL
Precision (Intra-batch) <15%
Precision (Inter-batch) <15%
Extraction Recovery 88.4-107%
Matrix Effect 108-110%

Structural Relationship to Non-deuterated Vincristine

The structural relationship between this compound and its non-deuterated counterpart represents a carefully designed isotopic modification that preserves essential molecular characteristics while introducing analytical distinctions. The deuterated compound maintains the complex bisindole framework characteristic of vinca alkaloids, including the vindoline and catharanthine-derived portions that define the molecule's three-dimensional structure and biological properties.

The specific deuterium incorporation in this compound occurs at the methoxycarbonyl position, where three hydrogen atoms are replaced with deuterium isotopes, creating a trideuteriomethoxycarbonyl group. This modification results in a molecular weight increase of approximately three atomic mass units compared to the parent compound, providing sufficient mass separation for analytical distinction while maintaining chemical behavior that closely parallels the unlabeled molecule.

The sulfate salt formation in both the deuterated and non-deuterated compounds occurs through identical mechanisms, involving the basic nitrogen atoms present in the complex alkaloid structure. The molecular formula for this compound is C₄₆H₅₅D₃N₄O₁₄S with a molecular weight of 926.05 daltons, compared to the non-deuterated vincristine sulfate molecular weight of approximately 923 daltons. This mass difference provides the analytical foundation for the compound's utility as an internal standard.

Structural Parameter Vincristine Sulfate This compound
Molecular Formula C₄₆H₅₆N₄O₁₀·H₂SO₄ C₄₆H₅₅D₃N₄O₁₄S
Molecular Weight 923.04 g/mol 926.05 g/mol
Deuterium Positions None Trideuteriomethoxycarbonyl
Mass Difference Baseline +3.01 Da
Chemical Classification Vinca Alkaloid Deuterated Vinca Alkaloid

The structural preservation extends to the stereochemical configuration of the multiple chiral centers present throughout the molecule. The deuterium substitution does not affect the absolute configuration at any of the existing stereocenters, ensuring that the deuterated analog maintains identical three-dimensional relationships between functional groups. This structural fidelity is crucial for the compound's effectiveness as an analytical standard, as it ensures that sample preparation procedures, chromatographic behavior, and ionization characteristics remain closely matched between the analyte and internal standard.

Properties

CAS No.

1246817-10-6

Molecular Formula

C46H58N4O14S

Molecular Weight

926.1 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i3D3;

InChI Key

AQTQHPDCURKLKT-HFGIHNKKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Synonyms

22-Oxovincaleukoblastine-d3 Sulfate;  Leurocristine-d3 Sulfate;  Kyocristine-d3;  Lilly 37231-d3;  NSC 67574-d3;  Novopharm-d3;  Oncovin-d3;  Onkovin-d3;  VCR Sulfate-d3;  Vincasar PFS-d3;  Vincrisul-d3; 

Origin of Product

United States

Preparation Methods

Deuterated Esterification

  • Reagents : Trideuteriomethyl iodide (CD₃I) or deuterated methanol (CD₃OD) in the presence of a base.

  • Procedure :

    • Demethylation : Vincristine base is treated with boron tribromide (BBr₃) in dichloromethane to hydrolyze the methoxycarbonyl group to a carboxylic acid.

    • Re-esterification : The intermediate reacts with CD₃I in dimethylformamide (DMF) using potassium carbonate as a base.

  • Yield : 85–92% isotopic purity, confirmed by LC-MS.

Direct Synthesis from Deuterated Precursors

  • Starting Material : Catharanthine-d₃, synthesized by cultivating Catharanthus roseus in deuterium-enriched media.

  • Coupling Reaction : Catharanthine-d₃ undergoes Fe(III)-mediated coupling with vindoline, followed by oxidation to introduce the N-formyl group.

  • Advantage : Avoids post-synthetic modification, ensuring higher isotopic integrity.

Oxidation of Vinblastine-d₃ to Vincristine-d₃

Vincristine-d₃ is synthesized via selective oxidation of the N-methyl group in vinblastine-d₃ to an N-formyl group. Key methods include:

Chromium-Based Oxidation

  • Conditions :

    • Reagents : Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (H₂SO₄)/acetic acid (CH₃COOH).

    • Solvent : Tetrahydrofuran (THF) at −65°C under nitrogen.

    • Reaction Time : 3–4 hours.

  • Mechanism : The N-methyl group is oxidized to an aldehyde via a radical intermediate, stabilized by low-temperature conditions.

  • Yield : 40–45% vincristine-d₃ base.

Optimized Protocol :

ParameterValue
Vinblastine-d₃ (VLB-d₃)1.0 g (1.08 mmol)
Na₂Cr₂O₇1.6 g (5.4 mmol)
H₂SO₄ (18 M)2 mL
THF240 mL
Temperature−65°C ± 2°C
WorkupNH₄OH neutralization, CH₂Cl₂ extraction

Quaternary Ammonium Permanganate Oxidation

  • Conditions :

    • Reagent : Benzyltriethylammonium permanganate in CH₂Cl₂/CH₃COOH.

    • Temperature : −60°C for 2–6 hours.

  • Advantage : Higher selectivity for N-formylation over overoxidation.

  • Yield : 55–60%.

Sulfate Salt Formation

Vincristine-d₃ base is converted to its sulfate salt for enhanced solubility and stability:

Direct Sulfation

  • Procedure :

    • Acidification : Vincristine-d₃ base is dissolved in ethanol (C₂H₅OH) and treated with H₂SO₄ (0.5 equiv).

    • Crystallization : Slow evaporation under reduced pressure yields vincristine-d₃ sulfate.

  • Purity : >96% by HPLC.

Lyophilization

  • Conditions :

    • Solution : Vincristine-d₃ sulfate in water/mannitol (1:100 w/v).

    • Process : Freeze-dried at −50°C and 0.01 mBar.

  • Stability : Retains >95% potency after 24 months at −20°C.

Analytical Characterization

Critical quality control parameters for vincristine-d₃ sulfate:

Isotopic Purity

  • Method : High-resolution mass spectrometry (HRMS).

  • Data :

    Parameter Value
    Molecular formulaC₄₆H₅₅D₃N₄O₁₄S
    Exact mass925.3859 Da
    Isotopic abundance≥99% D₃

HPLC Purity Profile :

Component Retention Time (min) Area (%)
Vincristine-d₃ sulfate12.7 ± 0.296.5
Vinblastine-d₃14.1 ± 0.31.2
Catharanthine-d₃9.8 ± 0.10.8

Challenges and Optimization

  • Deuterium Exchange : Minimized by using aprotic solvents (e.g., THF, DMF) and avoiding aqueous workup until final sulfation.

  • Byproducts : Overoxidation to N-formyl leurosidine-d₃ is suppressed by maintaining reaction temperatures below −60°C.

Industrial-Scale Synthesis

A representative protocol for GMP-compliant production:

  • Deuterated Esterification : Vincristine base (1 kg) + CD₃I (2.5 L) in DMF, 72 hours at 25°C.

  • Oxidation : VLB-d₃ (1.2 kg) + Na₂Cr₂O₇ (2 kg) in THF/H₂SO₄, −65°C, 4 hours.

  • Sulfation : Vincristine-d₃ base + H₂SO₄ in ethanol, pH 4.0, crystallized at 4°C.

  • Lyophilization : 100 mg/mL in mannitol, sterile-filtered and freeze-dried.

Chemical Reactions Analysis

Types of Reactions: Vincristine-d3 sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacokinetics

The pharmacokinetics of vincristine-d3 sulfate have been explored through various studies, particularly focusing on its liposomal formulation (Vincristine Sulfate Liposome Injection). This formulation enhances the drug's bioavailability and prolongs its circulation time in the bloodstream, allowing for improved tumor exposure and reduced systemic toxicity.

Study Dosage Administration Method Results
Phase I Trial 1.5 - 2.4 mg/m²Intravenous infusionOverall response rate of 35% in relapsed Ph− ALL
Pharmacokinetic Study 1.5 - 2.3 mg/m²Intravenous infusionIncreased antitumor efficacy without increased toxicity

Clinical Applications

This compound is primarily indicated for use in combination chemotherapy regimens for various cancers, including:

  • Acute Lymphoblastic Leukemia (ALL) : Effective as part of multi-agent regimens due to its unique toxicity profile.
  • Non-Hodgkin's Lymphoma : Utilized in combination therapies to enhance treatment efficacy.
  • Solid Tumors : Studies have shown promising results in advanced solid tumors when used in conjunction with other agents.

Case Studies and Clinical Trials

Several clinical trials and case studies have documented the effectiveness and safety of this compound:

  • A phase II trial demonstrated that vincristine sulfate liposome injection resulted in a significant overall response rate among patients with relapsed or refractory acute lymphoblastic leukemia, highlighting its potential as a treatment option where standard therapies have failed .
  • Another study focused on patients with advanced solid tumors showed that the liposomal formulation improved pharmacokinetic parameters significantly compared to conventional vincristine, leading to better therapeutic outcomes without increased side effects .

Side Effects and Toxicity Management

While this compound is effective, it is associated with specific side effects such as peripheral neuropathy and gastrointestinal disturbances. The liposomal formulation has been shown to reduce these adverse effects by providing targeted delivery to tumor sites while minimizing exposure to healthy tissues .

Mechanism of Action

Vincristine-d3 sulfate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, this compound disrupts the mitotic spindle, preventing cell division and leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Vincristine-d3 sulfate is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vindesine, and vinflunine. These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications:

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .

Biological Activity

Vincristine-d3 sulfate is a derivative of vincristine, a well-known vinca alkaloid used primarily in cancer chemotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and potential side effects.

This compound functions primarily as a microtubule disruptor , inhibiting mitosis by binding to tubulin and preventing its polymerization into microtubules. This action leads to cell cycle arrest at metaphase, ultimately inducing apoptosis in cancer cells. The compound also impacts various cellular processes, including:

  • Amino Acid Metabolism : Disruption of amino acid transport and metabolism.
  • Calmodulin-dependent Ca²⁺ Transport : Inhibition of calcium transport mechanisms.
  • Nucleic Acid and Lipid Biosynthesis : Interference with the synthesis pathways crucial for cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution into tissues following administration. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution 90% tissue distribution within 15-30 minutes
Protein Binding ~75%
Metabolism Hepatic via CYP3A enzymes
Elimination Route Primarily hepatic

This compound exhibits significant inter-individual variability in pharmacokinetics, which can influence therapeutic outcomes and toxicity profiles.

Efficacy in Clinical Settings

Clinical studies have demonstrated the efficacy of this compound in treating various hematological malignancies, particularly acute lymphoblastic leukemia (ALL). A notable formulation, vincristine sulfate liposome injection (VSLI), has shown enhanced antitumor activity compared to conventional formulations. Key findings include:

  • Overall Response Rate : 35% in adults with relapsed or refractory disease when administered at a dose of 2.25 mg/m² weekly .
  • Complete Response Rate : 20% observed in clinical trials with VSLI .
  • Animal Studies : VSLI demonstrated superior antitumor activity against murine leukemia models compared to standard vincristine formulations .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

  • Case Study 1 : A patient with Ph− relapsed ALL treated with VSLI showed significant tumor reduction without new adverse effects, supporting its use as a viable treatment option for resistant cases.
  • Case Study 2 : In a cohort study involving patients with advanced solid tumors, VSLI resulted in prolonged exposure to vincristine without increasing toxicity compared to traditional formulations, indicating its potential for safer long-term use .

Side Effects and Toxicity

Despite its efficacy, this compound is associated with notable side effects, primarily peripheral neuropathy. The incidence of vincristine-induced peripheral neuropathy (VIPN) can vary significantly among patients due to genetic factors influencing drug metabolism. Studies suggest that polymorphisms in cytochrome P450 enzymes may play a critical role in this variability .

Q & A

Q. How is Vincristine-d3 Sulfate structurally distinguished from non-deuterated Vincristine Sulfate?

this compound incorporates three deuterium atoms at specific positions in the vincristine molecule, typically replacing hydrogen in methyl or methylene groups critical for metabolic stability studies. Structural confirmation requires techniques like nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) and high-resolution mass spectrometry (HRMS) to verify isotopic labeling efficiency and site specificity .

Q. What is the primary mechanism of action of this compound in microtubule inhibition studies?

Like its non-deuterated counterpart, this compound binds to tubulin with high affinity (~85 nM), disrupting microtubule polymerization and inducing mitotic arrest in metaphase. Researchers should validate its bioactivity using in vitro tubulin-binding assays (e.g., fluorescence-based polymerization inhibition) and compare IC₅₀ values against non-deuterated controls to assess isotopic effects on potency .

Q. How should researchers handle and store this compound to ensure stability?

Follow institutional safety protocols for cytotoxic agents: store lyophilized powder at -20°C in airtight, light-protected containers. Reconstitute with sterile solvents (e.g., PBS or DMSO) immediately before use. Document handling procedures per OSHA guidelines and institutional SOPs, including waste disposal and spill containment measures .

Q. What analytical methods are recommended for assessing the purity of this compound?

Use HPLC with UV detection (λ = 220–270 nm) and reverse-phase columns (C18) to quantify purity (>98%). Confirm deuterium incorporation via isotopic abundance analysis using LC-MS/MS. Cross-validate with certified reference materials to ensure batch-to-batch consistency .

Advanced Research Questions

Q. How can isotopic labeling in this compound impact pharmacokinetic (PK) studies compared to non-deuterated analogs?

Deuterium incorporation may alter metabolic stability by slowing cytochrome P450-mediated oxidation (kinetic isotope effect). Design PK studies using radiolabeled tracers (³H or ¹⁴C) paired with LC-MS to track metabolite profiles. Compare AUC, half-life, and clearance rates between deuterated and non-deuterated forms in in vivo models .

Q. What experimental strategies resolve discrepancies in microtubule binding affinity data for this compound?

Contradictions may arise from variations in tubulin isoform composition or assay conditions (e.g., GTP concentration, temperature). Standardize protocols using purified tubulin from consistent sources (e.g., bovine brain) and include internal controls (e.g., vincristine sulfate). Perform statistical validation (ANOVA) across replicate experiments to identify outliers .

Q. How can researchers optimize deuterium incorporation efficiency during Vincristine-d3 synthesis?

Use deuterated precursors (e.g., CD₃I) in catalytic hydrogen-deuterium exchange reactions. Monitor reaction kinetics via real-time MS and optimize parameters (pH, temperature, catalyst loading) using design-of-experiment (DoE) frameworks. Validate isotopic purity with ¹H/²H NMR integration ratios .

Q. What are the ethical and methodological considerations for using this compound in in vivo cancer models?

Adhere to institutional animal care guidelines (e.g., IACUC) for tumor xenograft studies. Justify dosing regimens based on prior PK/PD data to minimize unnecessary toxicity. Include sham controls and blinded scoring of mitotic arrest in histopathology analyses to reduce bias .

Q. How should researchers address batch variability in this compound when replicating studies?

Document supplier-specific synthesis protocols and request certificates of analysis (CoA) for each batch. Implement quality-control checks (e.g., NMR, HPLC) before experiments. Use standardized positive controls (e.g., non-deuterated vincristine) to normalize inter-batch variability in bioactivity assays .

Q. What advanced imaging techniques validate the intracellular localization of this compound?

Combine confocal microscopy with fluorescently labeled tubulin (e.g., FITC-α-tubulin antibodies) to visualize microtubule disruption. Use deuterium-specific imaging techniques (e.g., Raman spectroscopy) to track subcellular distribution of the deuterated compound .

Q. Methodological Guidance and Validation

  • Data Contradiction Analysis : Apply Bradford or Lowry assays to confirm protein concentrations in tubulin-binding studies, ensuring consistency across replicates .
  • Statistical Rigor : Use power analysis to determine sample sizes for in vivo studies, reducing Type I/II errors .
  • Literature Synthesis : Systematically review existing data on deuterated vinca alkaloids to identify gaps (e.g., long-term toxicity profiles) using PICOT frameworks for hypothesis refinement .

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